molecular formula C21H15F2N3O2S B2420101 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 941926-53-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2420101
CAS No.: 941926-53-0
M. Wt: 411.43
InChI Key: YGWQLWUKFWKVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Anticancer Activity

A significant application of this compound is in the synthesis of new functionalized pyridine linked thiazole derivatives. These derivatives have been studied for their antiproliferative activity against various cancer cell lines. For instance, certain pyridine-thiazole compounds have demonstrated promising anticancer activity against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values indicating strong potency compared to standard drugs like 5-fluorouracil. These studies underscore the potential of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide derivatives in developing new anticancer therapeutics (Alaa M. Alqahtani, A. Bayazeed, 2020).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another fascinating application area is the study of ligand-protein interactions and the photovoltaic efficiency of benzothiazolinone acetamide analogs. These compounds have been analyzed for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have shed light on the binding interactions of these compounds with specific proteins, offering insights into their biological activity and potential therapeutic uses (Y. Mary et al., 2020).

Antimicrobial Activities

Derivatives of this compound have also been explored for their antimicrobial properties. Research has indicated that certain synthesized compounds exhibit significant antibacterial and antifungal activities, potentially offering a new avenue for the development of antimicrobial agents. This includes work on Schiff bases and Thiazolidinone derivatives, highlighting the broad applicability of this chemical framework in addressing microbial resistance (N. Fuloria et al., 2014).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S/c22-14-10-17(23)20-18(11-14)29-21(25-20)26(12-15-6-4-5-9-24-15)19(27)13-28-16-7-2-1-3-8-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWQLWUKFWKVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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